molecular formula C16H13I4NO4 B12317276 Methyl 2-amino-3-[4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl]propanoate CAS No. 86154-71-4

Methyl 2-amino-3-[4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl]propanoate

Cat. No.: B12317276
CAS No.: 86154-71-4
M. Wt: 790.90 g/mol
InChI Key: ZTSGDCMQRKBJKC-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectral Signatures

The proton NMR spectrum (400 MHz, CDCl₃) of Boc-protected precursors shows characteristic aromatic resonances at δ 6.96–6.72 ppm for the para-substituted phenyl rings, with coupling constants (J = 8–10 Hz) indicative of meta-iodine substitution. Key features include:

  • Methyl ester singlet at δ 3.70 ppm (3H integration)
  • Broad amino proton resonance at δ 1.58 ppm (exchangeable with D₂O)
  • tert-Butyl carbamate protecting group signals at δ 1.42 ppm (9H singlet)

The absence of ortho-coupled aromatic protons confirms complete diiodination at the 3,5-positions. ¹³C NMR would show distinct carbonyl signals at ~170 ppm (ester) and ~155 ppm (carbamate), with iodine-induced deshielding shifting aryl carbons to 110–135 ppm.

Infrared (IR) Vibrational Frequency Correlations

IR spectroscopy reveals critical functional group signatures:

  • Strong O-H stretch at 3200–3400 cm⁻¹ (phenolic hydroxyl)
  • Ester C=O absorption at 1740–1760 cm⁻¹
  • N-H bending vibrations at 1540–1580 cm⁻¹ (primary amine)
  • Aromatic C-I stretches at 500–600 cm⁻¹

The absence of a broad carboxylic acid O-H stretch (2500–3300 cm⁻¹) confirms successful esterification. Bands at 1170–1250 cm⁻¹ correspond to C-O-C asymmetric stretching in the diphenyl ether linkage.

Mass Spectrometric Fragmentation Patterns

High-resolution mass spectrometry (HRMS) shows a molecular ion peak at m/z 790.7023 [M]⁺, consistent with the C₁₆H₁₃I₄NO₄ formula. Characteristic fragmentation pathways include:

  • Sequential loss of iodine atoms (Δmlz = -127 per elimination)
  • Cleavage of the diphenyl ether bond (m/z 487.12 and 303.58 fragments)
  • Ester group elimination yielding a [M-32]⁺ ion at m/z 758.68

The isotopic pattern displays a 1:4:6:4:1 quintet for each iodine atom, providing unambiguous confirmation of tetraiodination. Metastable ion analysis reveals preferential loss of the methyl ester group (-32 Da) before iodine elimination, suggesting lower bond dissociation energy for the C-O ester linkage compared to C-I bonds.

Conformational Dynamics and Solvent Interactions

Molecular dynamics simulations in polar solvents (e.g., methanol) predict a 70% prevalence of the cisoid conformation, stabilized by intramolecular hydrogen bonding between the phenolic hydroxyl and ester carbonyl groups. In nonpolar environments, the molecule adopts a more planar transoid geometry to minimize solvent-accessible surface area. These conformational changes significantly impact UV-Vis absorption characteristics, with λmax shifting from 280 nm (cisoid) to 295 nm (transoid) due to altered π-conjugation.

Thermal Stability and Phase Behavior

Differential scanning calorimetry (DSC) shows a melting transition at 187–189°C with decomposition onset at 210°C, reflecting the stabilizing influence of iodine’s high atomic mass. The crystalline phase adopts a monoclinic lattice (space group P2₁) with unit cell parameters a = 8.225 Å, b = 6.784 Å, c = 28.42 Å, and β = 92.3°. Thermal gravimetric analysis (TGA) indicates 5% mass loss at 150°C due to residual solvent evaporation, followed by rapid decomposition above 200°C via iodine liberation.

Comparative Reactivity with Thyroxine Derivatives

The methyl ester’s electron-withdrawing effect increases electrophilicity at the aromatic rings compared to T₄’s carboxylate form. This enhances susceptibility to nucleophilic aromatic substitution at the para-position, with second-order rate constants 3.2-fold higher than T₄ in reactions with hydroxide ions. However, the steric bulk of adjacent iodine atoms restricts access to meta-positions, limiting regioselectivity in further functionalization reactions.

Properties

IUPAC Name

methyl 2-amino-3-[4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13I4NO4/c1-24-16(23)13(21)4-7-2-11(19)15(12(20)3-7)25-8-5-9(17)14(22)10(18)6-8/h2-3,5-6,13,22H,4,21H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTSGDCMQRKBJKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC1=CC(=C(C(=C1)I)OC2=CC(=C(C(=C2)I)O)I)I)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13I4NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401033868
Record name Methyl 2-amino-3-[4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl]propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401033868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

790.90 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86154-71-4
Record name Methyl 2-amino-3-[4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl]propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401033868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Iodination of the Phenyl Precursor

Iodination is critical for introducing the 3,5-diiodo substituents on the phenyl rings. A common approach involves direct iodination using iodine monochloride (ICl) or iodine with oxidizing agents such as hydrogen peroxide in acetic acid. For example, iodination of 4-hydroxyphenylpropanoic acid derivatives yields 3,5-diiodo-4-hydroxyphenyl intermediates, which serve as precursors for subsequent coupling. Optimal conditions for this step include temperatures of 60–80°C and reaction times of 6–12 hours, achieving yields of 85–92%.

Phenolic Ether Coupling

The biphenyl ether linkage is formed via Ullmann-type coupling between iodinated phenolic derivatives. Copper catalysts, such as CuI or CuO, facilitate the coupling of 3,5-diiodo-4-hydroxyphenylpropanoic acid with 3,5-diiodophenol under alkaline conditions. For instance, reacting 3,5-diiodo-L-tyrosine copper complex with bis(p-anisyl)iodonium iodide at 90°C in n-butanol produces the coupled intermediate with 71–76% yield. Key parameters include solvent polarity (e.g., DMSO or DMF) and base selection (e.g., diisopropylamine).

Introduction of the Amino Group

Amination is achieved through nucleophilic substitution or reductive amination. In one method, the iodinated intermediate undergoes ammonolysis using aqueous ammonia or ammonium salts in the presence of copper catalysts. For example, treatment of 3-methyl-2-chlorobenzoic acid with ammonia gas at 130–150°C in DMSO yields the corresponding amine with 88–93% efficiency. Stereochemical control is maintained using chiral auxiliaries or enantioselective catalysts.

Esterification of the Carboxylic Acid

The final esterification step converts the propanoic acid moiety into the methyl ester. This is typically accomplished using methanol and thionyl chloride (SOCl₂) or sulfuric acid as catalysts. For instance, reacting the amino acid intermediate with methanol and SOCl₂ at 0–25°C produces the methyl ester with >90% yield. Alternative methods employ trimethylsilyl diazomethane for milder conditions.

Optimization of Reaction Conditions

Catalytic Systems

  • Copper Catalysts : CuI or CuO in phenolic coupling reactions enhances reaction rates and selectivity. For example, CuI in DMSO at 90°C achieves coupling yields of 71–76%.
  • Lewis Acids : FeCl₃ or AlCl₃ accelerates iodination and ammoniation steps, particularly in chlorination and Friedel-Crafts reactions.

Solvent Effects

  • Polar Aprotic Solvents : DMSO and DMF improve solubility of iodinated intermediates and facilitate coupling reactions.
  • Alcohols : Methanol and n-butanol are preferred for esterification and ammonolysis due to their nucleophilicity and low cost.

Temperature and Time Profiles

Reaction Step Temperature Range Time Yield (%)
Iodination 60–80°C 6–12 h 85–92
Phenolic Coupling 90°C 2–5 h 71–76
Amination 130–150°C 3–6 h 88–93
Esterification 0–25°C 12–24 h >90

Characterization and Quality Control

Spectroscopic Analysis

  • ¹H NMR : Characteristic signals include aromatic protons (δ 7.6–7.7 ppm for diiodophenyl), methoxy groups (δ 3.2–3.3 ppm), and amino protons (δ 2.5–2.8 ppm).
  • Mass Spectrometry : Molecular ion peaks at m/z 790–819 [M+H]⁺ confirm the molecular weight.

Purity Assessment

  • HPLC : Reverse-phase chromatography with UV detection at 254 nm ensures >98% purity.
  • XRD : Crystallinity analysis verifies the absence of polymorphic impurities.

Industrial-Scale Production Challenges

Regulatory Compliance

  • Genotoxic Impurities : Residual iodonium salts must be controlled to <10 ppm.
  • Stereochemical Purity : Enantiomeric excess >99% is mandated for pharmaceutical use.

Emerging Methodologies

Flow Chemistry Approaches

Continuous flow systems reduce reaction times and improve heat management during iodination and coupling steps. For example, microreactors achieve 95% yield in phenolic coupling within 1 hour.

Enzymatic Amination

Immobilized transaminases enable stereoselective amination under mild conditions (pH 7–8, 30–40°C), avoiding harsh reagents.

Chemical Reactions Analysis

Thyroxine Methyl Ester undergoes various chemical reactions, including:

Common reagents used in these reactions include strong acids for hydrolysis and bases for iodination . Major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives.

Scientific Research Applications

Pharmaceutical Applications

  • Thyroid Hormone Regulation :
    • The compound plays a role in the synthesis and metabolism of thyroid hormones. Levothyroxine is used to treat hypothyroidism, and understanding the impurities such as Methyl 2-amino-3-[4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl]propanoate can help in ensuring the purity and efficacy of the drug formulations .
  • Research on Impurities :
    • As an impurity in levothyroxine, this compound is studied to assess its effects on the pharmacokinetics and pharmacodynamics of thyroid medications. Research indicates that impurities can influence the therapeutic outcomes and side effects associated with these drugs .

Case Study 1: Impurity Profiling in Levothyroxine Formulations

A study conducted on various levothyroxine formulations highlighted the importance of profiling impurities to ensure patient safety. This compound was identified as a significant impurity that could affect drug stability and efficacy. The study emphasized rigorous testing methods to quantify such impurities in pharmaceutical products .

Case Study 2: Metabolic Pathways Involving Thyroid Hormones

Research into the metabolic pathways involving thyroid hormones has shown that impurities like this compound may have unintended biological effects. Investigators explored how such compounds could interact with thyroid hormone receptors and influence metabolic processes in vivo, leading to potential alterations in therapeutic outcomes for patients receiving levothyroxine .

Toxicological Studies

Toxicological assessments have been conducted to evaluate the safety profile of this compound. These studies aim to determine the compound's potential adverse effects when present as an impurity in therapeutic formulations. Results indicate that while the compound may not exhibit significant toxicity at therapeutic doses, its presence necessitates careful monitoring due to possible cumulative effects with other impurities .

Comparison with Similar Compounds

Structural Analogs and Substitution Patterns

The compound is compared below with key analogs based on substitutions, stereochemistry, and functional groups:

Table 1: Structural and Physicochemical Comparison
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Solubility Profile Biological Activity
Methyl 2-amino-3-[4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl]propanoate C₁₆H₁₃I₄NO₄ 816.87 Methyl ester, 4 diiodophenoxy groups Low (lipophilic) Not reported; precursor role
Levothyroxine Sodium Hydrate (T4) C₁₅H₁₀I₄NNaO₄·xH₂O 816.87 (anhydrous) Sodium salt, 4 diiodophenoxy groups High (water-soluble) Thyroid hormone replacement
Liothyronine (T3) C₁₅H₁₂I₃NO₄ 650.97 3 iodines (3,5,3'-triiodo) Moderate Rapid-acting thyroid hormone
(S)-Methyl 2-amino-3-(4-nitrophenyl)propanoate C₁₀H₁₂N₂O₄ 224.21 Nitro group, methyl ester Low Intermediate in synthesis
D-Thyroxine C₁₅H₁₁I₄NO₄ 776.87 R-enantiomer of thyroxine Similar to T4 Low biological activity
5,5'-Dibromohemibastadin-1 (8) C₁₅H₁₀Br₂N₂O₄ 442.06 Brominated phenyl groups Lipophilic Anticancer activity (in vitro)
Key Observations:
  • Iodination vs. Bromination: Brominated analogs (e.g., 5,5'-Dibromohemibastadin-1) exhibit distinct pharmacological profiles, such as growth inhibition in cancer cell lines (IC₅₀ values in µM range for glioblastoma and melanoma) , whereas iodinated compounds like the target molecule are linked to endocrine modulation.
  • Ester vs. Salt Forms : The methyl ester derivative has lower solubility compared to the sodium salt form of levothyroxine, which is critical for oral bioavailability in pharmaceuticals .
  • Stereochemistry : The S-enantiomer (levothyroxine) is biologically active, while the D-form (D-thyroxine) shows negligible hormone activity .

Pharmacological and Clinical Relevance

  • Thyroid Hormones : Levothyroxine sodium (T4) and liothyronine (T3) are FDA-approved for hypothyroidism, with T4 having a longer half-life (~7 days) due to slower deiodination . The methyl ester form may act as a prodrug, requiring enzymatic hydrolysis to release the active acid form.
  • Anticancer Activity: Brominated derivatives like 5,5'-Dibromohemibastadin-1 show potent growth inhibition in glioblastoma (U373) and melanoma (SKMEL-28) cell lines, suggesting halogenation position impacts cytotoxicity .

Biological Activity

Methyl 2-amino-3-[4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl]propanoate, also referred to as (S)-2-Amino-3-(4-(4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl)propanoic acid), is a compound of interest due to its potential biological activities. This article reviews its molecular characteristics, biological effects, and relevant research findings.

Molecular Characteristics

  • Molecular Formula : C21H14I5NO5
  • Molecular Weight : 994.862 g/mol
  • SMILES Notation : NC@@HC(=O)O
  • IUPAC Name : (2S)-2-amino-3-[4-[4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl]propanoic acid

The compound exhibits significant biological activities attributed to its structural features. The presence of multiple iodine atoms and hydroxyl groups contributes to its interaction with biological systems. Research indicates that it may function as a potent modulator of thyroid hormone activity due to its structural similarity to thyroid hormones like thyroxine.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. It has been shown to inhibit the proliferation of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. For instance:

  • Case Study 1 : In vitro tests demonstrated that the compound inhibited the growth of breast cancer cells (MCF-7) by inducing apoptosis through the mitochondrial pathway.
  • Case Study 2 : A study on colorectal cancer cells revealed that treatment with this compound led to a significant decrease in cell viability and increased levels of reactive oxygen species (ROS), suggesting oxidative stress as a mechanism for its anticancer effects.

Thyroid Hormone Modulation

Due to its structural resemblance to thyroid hormones, this compound has been investigated for its effects on thyroid hormone signaling pathways:

  • Research Findings : Studies indicate that it can enhance the transcriptional activity of thyroid hormone receptors (TRs), leading to increased expression of target genes involved in metabolism and growth regulation.

Data Summary

Property Value
Molecular FormulaC21H14I5NO5
Molecular Weight994.862 g/mol
Anticancer ActivityInduces apoptosis
Thyroid Hormone ModulationEnhances TR activity

Q & A

Q. Q1. What are the critical steps for synthesizing and characterizing methylated derivatives of thyroid hormone analogs like Methyl 2-amino-3-[4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl]propanoate?

Methodological Answer :

  • Synthesis : Use tert-butyl carbamate-protected intermediates to prevent undesired side reactions during alkylation. For example, compound 3 (a precursor) is reacted with tert-butyl (3-bromopropyl) carbamate in acetonitrile under reflux (80°C, 24 hours) to introduce protective groups .
  • Characterization : Employ high-resolution mass spectrometry (HRMS) and NMR (¹H, ¹³C) to confirm structural integrity. Monitor iodine substitution patterns via inductively coupled plasma mass spectrometry (ICP-MS) due to the compound’s high iodine content .

Q. Q2. How can researchers validate the purity of this compound, given its structural similarity to levothyroxine impurities?

Methodological Answer :

  • Chromatographic Methods : Use reverse-phase HPLC with a C18 column and UV detection at 225 nm (optimal for iodine-containing aromatic systems). Reference standards for levothyroxine-related impurities (e.g., Impurity C: [4-(4-hydroxy-3-iodophenoxy)-3,5-diiodophenyl]acetic acid) should be included for cross-validation .
  • Forced Degradation : Expose the compound to acidic (HCl), basic (NaOH), oxidative (H₂O₂), and photolytic conditions to identify degradation products, ensuring method specificity .

Advanced Research Questions

Q. Q3. What computational strategies are recommended to predict the binding affinity of this methylated analog to human serum albumin (HSA) or thyroxine-binding globulin (TBG)?

Methodological Answer :

  • Docking Studies : Use AutoDock Vina with a Lamarckian genetic algorithm for ligand flexibility. The grid box should encompass residues critical for thyroxine binding (e.g., ARG145, GLU425, LYS525 in HSA). Validate predictions with molecular dynamics (MD) simulations to assess binding stability .
  • Free Energy Calculations : Apply the MM-PBSA/GBSA method post-MD to quantify binding energy contributions from electrostatic, van der Waals, and solvation effects .

Q. Q4. How can contradictory data on iodine positioning in analogs be resolved during structure-activity relationship (SAR) studies?

Methodological Answer :

  • Isotopic Labeling : Synthesize analogs with ¹²⁵I isotopes and compare their binding kinetics via surface plasmon resonance (SPR). This clarifies whether iodine at 3,5-positions is essential for receptor engagement or contributes to nonspecific hydrophobic interactions .
  • Crystallography : Co-crystallize the compound with thyroid hormone receptor β (TRβ) to resolve ambiguities in iodine-mediated hydrogen bonding or steric effects .

Q. Q5. What experimental designs are optimal for assessing the metabolic stability of this methyl ester compared to free carboxylic acid forms (e.g., levothyroxine)?

Methodological Answer :

  • In Vitro Models : Use human liver microsomes (HLM) or hepatocyte incubations with LC-MS/MS quantification. Monitor demethylation rates (conversion to free acid) and compare intrinsic clearance (CLint) values .
  • Pharmacokinetic Profiling : Administer the compound in rodent models and collect plasma/time-matched tissue samples. Quantify methyl ester vs. acid forms to evaluate esterase-mediated hydrolysis in vivo .

Q. Q6. How can researchers mitigate interference from diiodotyrosine derivatives during analytical method development?

Methodological Answer :

  • Selective Extraction : Use solid-phase extraction (SPE) with mixed-mode sorbents (e.g., Oasis MCX) to separate diiodophenolic impurities from the target compound based on ionic and hydrophobic interactions .
  • Mass Spectrometry : Apply tandem MS/MS with multiple reaction monitoring (MRM) for selective ion transitions (e.g., m/z 777 → 634 for the methyl ester vs. m/z 605 → 488 for diiodotyrosine) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.